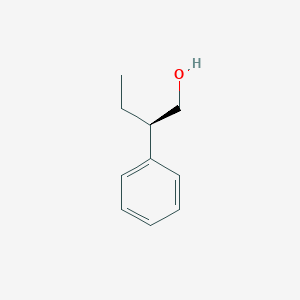
(2R)-2-phenylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-phenylbutan-1-ol, also known as phenylbutanol, is an organic compound with the chemical formula C10H14O. It is commonly used in the fragrance and flavor industry due to its pleasant odor and taste. However, it also has potential applications in scientific research due to its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (2R)-2-phenylbutan-1-oll is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. This means that it enhances the activity of GABA receptors, leading to an increase in the inhibitory neurotransmitter GABA. This can result in a decrease in anxiety, improved sleep, and a reduction in seizures. Additionally, (2R)-2-phenylbutan-1-oll has been found to have antioxidant properties, which can protect cells from oxidative stress and damage.
Biochemical and Physiological Effects:
Phenylbutanol has various biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. It also has antioxidant properties, protecting cells from oxidative stress and damage. Phenylbutanol has been found to modulate the activity of GABA receptors, leading to a decrease in anxiety, improved sleep, and a reduction in seizures. Additionally, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
Phenylbutanol has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a pleasant odor and taste, making it easy to work with. Additionally, it has various biochemical and physiological effects that make it suitable for a wide range of experiments. However, there are also limitations to using (2R)-2-phenylbutan-1-oll in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has potential toxicity at high doses, which must be taken into account when designing experiments.
Future Directions
There are several future directions for the use of (2R)-2-phenylbutan-1-oll in scientific research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Phenylbutanol has been found to have neuroprotective effects, which could be useful in the treatment of these diseases. Additionally, (2R)-2-phenylbutan-1-oll has potential applications in the development of new antimicrobial agents. It has been shown to inhibit the growth of various bacteria, and further research could lead to the development of new antibiotics. Finally, (2R)-2-phenylbutan-1-oll could be used in the development of new drugs for the treatment of anxiety and sleep disorders. Its ability to modulate the activity of GABA receptors makes it a promising candidate for the development of new drugs in this area.
Conclusion:
In conclusion, (2R)-2-phenylbutan-1-oll is an organic compound with various biochemical and physiological effects. It has potential applications in scientific research, particularly in the areas of neurodegenerative diseases, antimicrobial agents, and drugs for the treatment of anxiety and sleep disorders. While there are limitations to using (2R)-2-phenylbutan-1-oll in lab experiments, its advantages make it a promising candidate for further research.
Synthesis Methods
Phenylbutanol can be synthesized through various methods, including the Grignard reaction, reduction of benzaldehyde, and alkylation of acetophenone. The Grignard reaction involves the reaction of phenylmagnesium bromide with acetone, followed by hydrolysis to obtain (2R)-2-phenylbutan-1-oll. The reduction of benzaldehyde involves the use of sodium borohydride as a reducing agent to convert benzaldehyde to (2R)-2-phenylbutan-1-oll. The alkylation of acetophenone involves the reaction of acetophenone with 1-bromo-2-phenylethane, followed by reduction to obtain (2R)-2-phenylbutan-1-oll.
Scientific Research Applications
Phenylbutanol has potential applications in scientific research due to its various biochemical and physiological effects. It has been shown to have antimicrobial, antioxidant, and anti-inflammatory properties. It can also modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. Additionally, it has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
16460-75-6 |
|---|---|
Product Name |
(2R)-2-phenylbutan-1-ol |
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2R)-2-phenylbutan-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3/t9-/m0/s1 |
InChI Key |
DNHNBMQCHKKDNI-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](CO)C1=CC=CC=C1 |
SMILES |
CCC(CO)C1=CC=CC=C1 |
Canonical SMILES |
CCC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



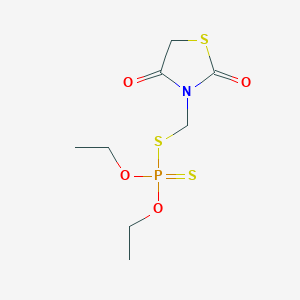
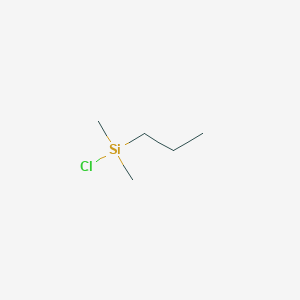
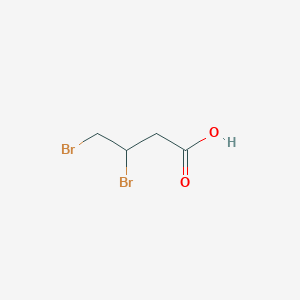
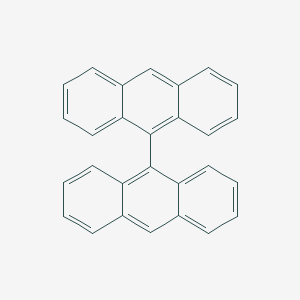
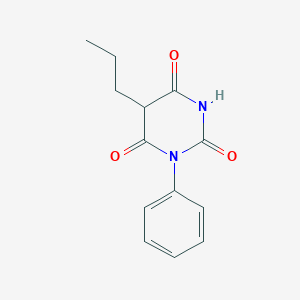



![Dibenzo[c,g]fluorene](/img/structure/B94285.png)

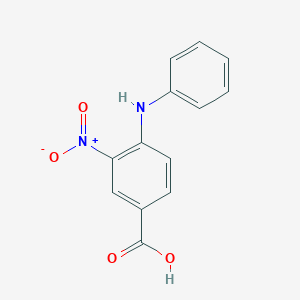
![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)

